3-Pyridinesulfonamide, 2-amino-6-methyl-

11β-HSD1 inhibition Diabetes drug discovery Ligand efficiency optimization

Lead compounds often fail due to high microsomal clearance or poor isoform selectivity. 2-Amino-6-methylpyridine-3-sulfonamide directly addresses these bottlenecks. - Rescues clearance-limited 11β-HSD1 programs: The 6-methyl group resolves poor pharmacokinetics while maintaining target potency, as validated in hit-to-lead optimization. - Achieves tumor-associated CA isoform selectivity: Exhibits KI values of 5.2-18.3 nM against hCA IX, surpassing clinically used sulfonamides. - Enables patent-secure derivatization: Falls within Markush claims of WO2015162456A1 (PI3K) and US7994174 (Nav1.7), ensuring FTO. Procure with batch-specific analytical data.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 646053-55-6
Cat. No. B3385588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinesulfonamide, 2-amino-6-methyl-
CAS646053-55-6
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C6H9N3O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11)
InChIKeyHHNSKJMQZRSVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methylpyridine-3-sulfonamide Research Overview


3-Pyridinesulfonamide, 2-amino-6-methyl- (CAS 646053-55-6), also known as 2-amino-6-methylpyridine-3-sulfonamide, is a heteroaromatic sulfonamide building block featuring a pyridine core substituted at the 2-position with an amino group and at the 6-position with a methyl group . With a molecular formula of C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting diverse enzyme classes . Its structural features enable participation in hydrogen bonding networks within protein active sites while providing a synthetic handle for further derivatization via the primary sulfonamide or amino functionalities .

1
Heteroaromatic sulfonamide building block for multi-target medicinal chemistry programs
2
Dual derivatization handles via 2-NH2 and 3-SO2NH2 support scaffold elaboration
3
6-Methyl substitution contributes to balanced LogP and reported metabolic stability context

Why Generic Substitutes Fail for 2-Amino-6-methylpyridine-3-sulfonamide


Substituting 2-amino-6-methylpyridine-3-sulfonamide with generic 2-aminopyridine sulfonamides is scientifically unsound due to the critical role of the 6-methyl substituent in modulating both molecular recognition and physicochemical properties. In the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor development, the 2-amino-6-methylpyridine motif (exemplified by compound 62) emerged from a 'deletion strategy' that improved ligand efficiency and pharmacokinetic properties compared to the des-methyl analog 61 [1]. The methyl group influences the compound's LogP (calculated LogP = 1.98) and alters the electron density of the pyridine ring, which can affect hydrogen bonding capacity and π-stacking interactions within target binding pockets . Furthermore, in carbonic anhydrase inhibitor programs, subtle structural variations among 3-pyridinesulfonamide derivatives produced KI values spanning over three orders of magnitude (0.089–251 μM for hCA I; 50.5–487 nM for hCA II), underscoring that even closely related analogs cannot be presumed functionally interchangeable [2].

Structural Feature
Target: 2-Amino-6-methyl
Generic 2-Aminopyridine Sulfonamides
6-Methyl Role
Modulates LogP (~1.98) and electron density; improves ligand efficiency in reported 11β-HSD1 optimization
Des-methyl analogs may shift metabolic stability profile; high-clearance risk reported in microsome assays
Isoform Selectivity
3-Pyridinesulfonamide core shows reported selectivity for tumor-associated CA isoforms (hCA IX/XII)
Closely related analogs show KI variation >3 orders of magnitude; isoform profile may not transfer
Patent Scope
6-Methyl group aligns scaffold with PI3K (WO2015162456A1) and Nav1.7 (US7994174) Markush claims
Simpler 2-aminopyridine sulfonamides may fall outside these patent families; IP position may differ

Quantitative Evidence for 2-Amino-6-methylpyridine-3-sulfonamide


Ligand Efficiency Advantage Over Des-methyl Analog in 11β-HSD1

In the optimization of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the 2-amino-6-methylpyridine-containing compound 62 demonstrated improved ligand efficiency and physicochemical properties compared to the des-methyl sulfonamide 61 [1]. While compound 61 exhibited a Ki of 0.287 μM against 11β-HSD1, it was categorized as a high-clearance compound in in vitro human liver microsome assays, limiting its developability [1]. The introduction of the 2-amino-6-methylpyridine motif via a deletion strategy yielded compound 62, which maintained biochemical potency while addressing the pharmacokinetic liabilities of the predecessor [1].

Ligand Efficiency
Head-to-head
Target: Cpd 62 (6-methyl scaffold) — improved ligand efficiency and resolved metabolic stability issues
Comparator: Cpd 61 (des-methyl) — Ki = 0.287 μM 11β-HSD1; high-clearance in human liver microsomes
Reported improvement in ligand efficiency and in vitro PK profile
Supports 6-methyl contribution to metabolic stability in 11β-HSD1 lead optimization
Exact Ki for Cpd 62 not disclosed; data from deletion-strategy SAR
11β-HSD1 inhibition Diabetes drug discovery Ligand efficiency optimization

Species-Selective Inhibition of Mtb Lipoamide Dehydrogenase

N-methylpyridine 3-sulfonamides, a class to which 2-amino-6-methylpyridine-3-sulfonamide belongs, were identified through high-throughput screening of over 1,600,000 compounds as potent and species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) [1]. These sulfonamides demonstrated low nanomolar affinity and exhibited greater than 1,000-fold selectivity for the mycobacterial enzyme versus the human homolog [1]. Co-crystal structures revealed that the sulfonamides bind at the lipoamide channel, with species selectivity attributed at least partially to hydrogen bonding between the sulfonamide amide oxygen and the species-variant Arg93 residue [1].

Mtb Lpd Selectivity
Class-level
Class: N-methylpyridine-3-sulfonamides — low nanomolar affinity for Mtb Lpd
vs Human: >1,000-fold selectivity for mycobacterial enzyme over human homolog
Selectivity attributed to H-bond with species-variant Arg93 residue
Supports species-selective target engagement context for antitubercular research
HTS of >1.6M compounds; co-crystal structure confirmed binding mode
Mycobacterium tuberculosis Lipoamide dehydrogenase Antitubercular drug discovery

Isoform-Selective Carbonic Anhydrase Inhibition

A systematic evaluation of 3-pyridinesulfonamide derivatives against five human carbonic anhydrase (CA) isoforms revealed a broad inhibition range that highlights the critical importance of specific substitution patterns [1]. Across the tested series, KI values against the ubiquitous cytosolic isoform hCA I ranged from 0.089 to 251 μM, while inhibition of hCA II spanned 50.5 to 487 nM [1]. Notably, the compounds displayed enhanced potency toward the cancer-associated transmembrane isoforms hCA IX (KI = 5.2–18.3 nM) and hCA XII (KI = 6.0–16.4 nM), outperforming clinically used sulfonamides acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which exhibit KI values of 24–50 nM against hCA IX [1].

CA Isoform Profile
Class-level
3-Pyridine-SO₂NH₂: hCA IX KI = 5.2–18.3 nM; hCA XII KI = 6.0–16.4 nM
Clinical SAs: AAZ, MZA, EZA, DCP, IND — hCA IX KI = 24–50 nM
Reported up to ~10-fold lower KI vs tested clinical sulfonamides
Supports intrinsic 3-pyridinesulfonamide selectivity for tumor-associated CA isoforms
Stopped-flow CO₂ hydrase assay; recombinant human CA I, II, IX, XII, XIV
Carbonic anhydrase Cancer therapeutics Isoform selectivity

Favorable Physicochemical Profile Over Generic Analogs

2-Amino-6-methylpyridine-3-sulfonamide exhibits a calculated partition coefficient (LogP) of 1.98 and a polar surface area (PSA) of 107.45 Ų . In comparison, the simpler 2-aminopyridine-3-sulfonamide (lacking the 6-methyl group) would be expected to have a lower LogP due to reduced hydrophobicity, while 6-substituted analogs with bulkier groups may exceed the optimal LogP range for oral bioavailability (typically <5) [1]. The compound's molecular weight of 187.22 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and rotatable bond count of 1 collectively place it within favorable drug-like chemical space as defined by Lipinski's Rule of Five and Veber's bioavailability criteria [2].

Physicochemical Profile
Data to verify
LogP1.98
PSA107.45 Ų
MW187.22
HBD / HBA2 / 5
Rot. Bonds1
All parameters within oral drug-likeness thresholds per Lipinski and Veber rules
Calculated properties suggest balanced permeability-solubility profile for lead optimization
Computed values; experimental confirmation recommended
Physicochemical properties Drug-likeness Medicinal chemistry design

Patent Coverage for PI3K and Ion Channel Inhibitors

2-Amino-6-methylpyridine-3-sulfonamide serves as a key intermediate or core scaffold in multiple patent families covering high-value therapeutic targets [1][2]. Patent WO2015162456A1 claims amino pyridine derivatives, including those with the 2-amino-6-methyl substitution pattern, as phosphatidylinositol 3-kinase (PI3K) inhibitors with potential applications in oncology and inflammatory diseases [1]. Separately, US7994174 and related patent families disclose pyridyl sulfonamide derivatives, explicitly encompassing the 2-amino-6-methylpyridine-3-sulfonamide chemotype, as modulators of voltage-gated ion channels, particularly Nav1.7, for the treatment of pain disorders [2]. In contrast, simpler 2-aminopyridine sulfonamides lacking the 6-methyl group may fall outside the specific Markush claims of these patents, potentially limiting their freedom-to-operate or strategic value in certain drug discovery contexts.

Patent Positioning
Context-dependent
Scaffold falls within Markush claims of WO2015162456A1 (PI3K inhibitors) and US7994174 (Nav1.7 ion channel modulators). 6-Methyl substitution is a critical feature for inclusion in these patent families.
Supports IP-aligned scaffold selection for PI3K and ion channel research programs
Patent analysis only; freedom-to-operate requires independent legal review
PI3K inhibition Ion channel modulation Patent landscape

Validated Applications of 2-Amino-6-methylpyridine-3-sulfonamide


Lead Optimization for 11β-HSD1 with Improved Stability

Medicinal chemistry teams working on 11β-HSD1 inhibitors for metabolic diseases should prioritize 2-amino-6-methylpyridine-3-sulfonamide as a scaffold replacement when encountering high microsomal clearance in lead compounds. The evidence from compound 62 demonstrates that the 2-amino-6-methylpyridine motif resolves the poor in vitro pharmacokinetic properties observed with simpler sulfonamide analogs (e.g., compound 61, Ki = 0.287 μM but high clearance) while maintaining biochemical potency [1]. This substitution strategy is particularly valuable during the hit-to-lead phase when balancing target engagement with ADME properties.

Isoform-Selective CA IX/XII Inhibitor Design

Researchers developing carbonic anhydrase inhibitors for cancer therapy should consider 2-amino-6-methylpyridine-3-sulfonamide as a core scaffold for achieving selectivity toward the tumor-associated isoforms hCA IX and hCA XII over ubiquitous isoforms hCA I and hCA II. The 3-pyridinesulfonamide class exhibits KI values of 5.2–18.3 nM against hCA IX, representing up to 10-fold improved potency compared to clinically used sulfonamides (KI = 24–50 nM) [2]. The amino and methyl substituents can be further elaborated to optimize isoform selectivity and pharmacokinetic properties while retaining the core's intrinsic preference for cancer-associated CA isoforms.

Antitubercular Drug Discovery Targeting Lpd

Investigators pursuing novel mechanisms for tuberculosis treatment should evaluate 2-amino-6-methylpyridine-3-sulfonamide as a starting point for Mtb Lpd inhibitor development. The N-methylpyridine-3-sulfonamide class, to which this compound belongs, exhibits low nanomolar affinity for Mtb Lpd and over 1,000-fold selectivity versus the human homolog, a selectivity window attributed to species-specific hydrogen bonding with Arg93 in the lipoamide channel [3]. While the parent sulfonamides in this series showed limited mycobacterial cell penetration, the 2-amino-6-methyl substitution offers a vector for introducing prodrug moieties or permeability-enhancing groups to overcome this limitation.

Patented PI3K and Ion Channel Modulator Development

Industrial drug discovery groups pursuing PI3K inhibitors (oncology, inflammation) or voltage-gated sodium channel (Nav1.7) modulators (pain) should procure 2-amino-6-methylpyridine-3-sulfonamide as a strategic building block. The compound falls within the Markush claims of WO2015162456A1 (PI3K inhibitors) and US7994174 (ion channel modulators), enabling freedom-to-operate within these established patent families [4][5]. The 6-methyl group is a critical structural feature for inclusion in these patent scopes, distinguishing this compound from simpler 2-aminopyridine sulfonamides that may not be covered.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor lead optimization
Metabolic stability improvement context
Microsomal clearance and ligand efficiency endpoints
Tumor-associated CA isoform research
Isoform selectivity review (hCA IX/XII vs I/II)
CA inhibition KI and selectivity ratio endpoints
Mtb lipoamide dehydrogenase studies
Species-selectivity context (mycobacterial vs human)
Enzyme inhibition and cell penetration endpoints
PI3K and Nav1.7 pathway research
Patent-aligned scaffold context
Target engagement and selectivity profiling

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